2-(4-(三氟甲基)苯基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

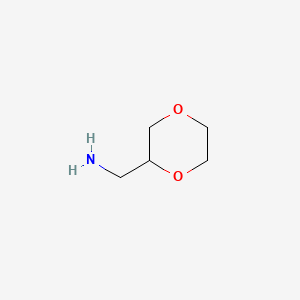

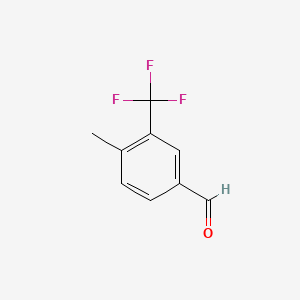

The compound 2-(4-(Trifluoromethyl)phenyl)morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group attached to the phenyl ring can significantly influence the electronic properties of the molecule, making it a valuable moiety in drug design and other chemical syntheses .

Synthesis Analysis

The synthesis of derivatives of morpholine, including those with trifluoromethyl groups, has been explored in several studies. For instance, the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, has been achieved through methods that utilize allyl protecting groups . Additionally, the Buchwald–Hartwig amination has been employed to synthesize new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from bromoquinoline precursors and heteroarylamines .

Molecular Structure Analysis

The molecular structure of related morpholine derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a morpholine derivative with an oxadiazole moiety was determined, revealing a monoclinic system with specific lattice parameters . Similarly, the crystal structure of a morpholino-indazole compound was elucidated, showing the compound's monoclinic system and space group .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted chromones to form chroman-4-ones . The reaction of morpholino compounds with nitrochromenes under kinetic or thermodynamic control can lead to the formation of chromanes with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the substituents on the phenyl ring. The electronic absorption spectra of these derivatives show that the morpholino group acts as an electron donor, and substituents in different positions on the phenyl ring can modify the absorption bands . The photophysical properties of morpholinyl-substituted quinolines indicate intraligand and charge-transfer type transitions, which are consistent with their aromatic structures . Additionally, the biological activity of these compounds has been investigated, with some showing significant inhibition of cancer cell proliferation and others displaying antimicrobial and anti-TB activities .

科学研究应用

化学和药理学意义

吗啉衍生物,包括那些含有 4-(三氟甲基)苯基的化合物,因其广泛的药理学概况而备受关注。这些化合物由于其结构多样性,已被开发用于多种药理活性。最近对吗啉部分的研究强调了它们在药理学中的重要性,表明对吗啉环的修饰,例如引入 4-(三氟甲基)苯基,可以产生具有有效药效活性的新衍生物。这为未来的药物设计和合成提供了一个有希望的途径,特别是在调整生物系统中的特定反应方面 (Asif 和 Imran,2019 年)。

光催化降解和环境影响

在环境科学中,具有三氟甲基等特定官能团的化合物因其在光催化条件下的相互作用和降解过程而受到研究。虽然没有直接提到 2-(4-(三氟甲基)苯基)吗啉,但对类似结构的研究提供了对潜在环境影响、降解途径以及此类化合物在水处理技术中的作用的见解。这一研究领域对于理解结构元素如何影响化学化合物的环境归宿及其在水处理过程中的去除潜力至关重要 (Pichat,1997 年)。

有机合成和材料科学

在有机合成和材料科学领域,将特定官能团(例如三氟甲基)引入吗啉骨架可以显着改变分子的物理、化学和电子性质。这些改性对于开发具有电子、光子和催化等所需特性的新材料具有重要意义。对这些化合物的合成、表征和应用的研究可以推动材料科学的进步,为技术挑战提供新的解决方案 (Qiu 等人,2009 年)。

抗结核药物设计

三氟甲基在药物化合物中的战略性放置,包括基于吗啉结构的化合物,是抗结核药物设计中的一个关键研究领域。这篇综述强调了三氟甲基在增强抗结核剂的药效学和药代动力学特性方面的重大影响。已证明杂环和苯环中存在此基团可以改善这些药物的疗效和安全性,使其成为结核病新疗法开发中的一个基本元素 (Thomas,1969 年)。

安全和危害

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFWOWNSVWSVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395988 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62243-72-5 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(trifluoromethyl)phenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)